![molecular formula C14H13NO2S B4386814 N-[3-(allyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B4386814.png)
N-[3-(allyloxy)phenyl]-2-thiophenecarboxamide
Overview
Description
N-[3-(allyloxy)phenyl]-2-thiophenecarboxamide, commonly known as APTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. APTC belongs to the class of thiophene derivatives and has been found to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of APTC involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. APTC inhibits the activity of COX-2, thereby reducing the production of prostaglandins and inflammation.
Biochemical and Physiological Effects:
APTC has been found to have various biochemical and physiological effects. APTC has been found to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory properties. APTC has also been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This property of APTC makes it a potential candidate for the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the significant advantages of APTC is its potential application in cancer research. APTC has been found to have a potent inhibitory effect on the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. However, one of the limitations of APTC is its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on APTC. One of the directions is to explore the potential application of APTC in the treatment of Alzheimer's disease. APTC has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Another direction is to explore the potential application of APTC in the development of anticancer drugs. APTC has been found to have a potent inhibitory effect on the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. Further research is also needed to explore the potential application of APTC in the treatment of inflammatory diseases.
Conclusion:
In conclusion, APTC is a chemical compound that has been extensively studied for its potential applications in scientific research. APTC has been found to have various biochemical and physiological effects, including the inhibition of the enzyme COX-2, the induction of apoptosis, and the inhibition of the enzyme acetylcholinesterase. APTC has potential applications in cancer research, the treatment of Alzheimer's disease, and the treatment of inflammatory diseases. Further research is needed to explore the potential of APTC in these areas.
Scientific Research Applications
APTC has been extensively studied for its potential applications in scientific research. One of the significant applications of APTC is in the field of cancer research. APTC has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. APTC has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(3-prop-2-enoxyphenyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-2-8-17-12-6-3-5-11(10-12)15-14(16)13-7-4-9-18-13/h2-7,9-10H,1,8H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCKSVFPXCAHIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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